molecular formula C12H7Cl2NO3 B1595543 3,5-Dichlorophenyl p-nitrophenyl ether CAS No. 21105-77-1

3,5-Dichlorophenyl p-nitrophenyl ether

Cat. No.: B1595543
CAS No.: 21105-77-1
M. Wt: 284.09 g/mol
InChI Key: KWZIXOIDCOTWKE-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl p-nitrophenyl ether, also known as nitrofen, is a chemical compound with the molecular formula C12H7Cl2NO3. It is a diphenyl ether derivative that has been widely used as a herbicide. The compound is known for its ability to control a variety of broadleaf and grass weed species .

Scientific Research Applications

3,5-Dichlorophenyl p-nitrophenyl ether has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3,5-Dichlorophenyl p-nitrophenyl ether, also known as Nitrofen, is the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.

Mode of Action

Nitrofen inhibits the protoporphyrinogen oxidase enzyme, thereby disrupting the synthesis of heme and chlorophyll . This inhibition leads to a decrease in the production of these vital components, affecting the plant’s growth and development.

Biochemical Pathways

The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . By inhibiting the protoporphyrinogen oxidase enzyme, Nitrofen disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency can have downstream effects on various other processes in the plant, including photosynthesis.

Pharmacokinetics

The pharmacokinetic properties of Nitrofen include a low solubility in water (0.0001 g/100ml at 22°C), a high boiling point (368°C), and a high flash point (>200°C) The octanol/water partition coefficient indicates that Nitrofen is more likely to accumulate in organic matter than in water .

Result of Action

The inhibition of the protoporphyrinogen oxidase enzyme by Nitrofen leads to a decrease in the production of heme and chlorophyll. This can result in stunted growth and development in plants, as these components are vital for processes such as photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nitrofen. For example, its low solubility in water suggests that it is less likely to be distributed in aquatic environments . Furthermore, Nitrofen has been found to be toxic to aquatic organisms, indicating that its use needs to be regulated to prevent environmental contamination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorophenyl p-nitrophenyl ether typically involves the reaction of 3,5-dichlorophenol with p-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyl p-nitrophenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various carboxylic acids and quinones.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichlorophenyl p-nitrophenyl ether is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and herbicidal activity. Its ability to induce stomatal closure and membrane permeability changes sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-dichloro-5-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZIXOIDCOTWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943431
Record name 1,3-Dichloro-5-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21105-77-1
Record name Ether, 3,5-dichlorophenyl p-nitrophenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-5-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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